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Basic Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

N-Methylcyclopropanecarboxamide (CAS: 7108-40-9) is a specialized secondary amide
intermediate used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][2]
[3] It serves as a critical pharmacophore in drug discovery, offering a unique combination of
conformational rigidity and metabolic stability.[2] This guide details its physicochemical profile,
validated synthetic routes, and strategic application as a bioisostere in kinase inhibitor design.

Chemical Identity & Physicochemical Properties[2]
[3]1[41[5][6][7]

The N-methylcyclopropyl moiety is often employed to replace isopropyl or ethyl groups,
reducing the entropic penalty of binding by restricting the conformation of the amide bond.
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Property Data

IUPAC Name N-Methylcyclopropanecarboxamide
CAS Registry Number 7108-40-9

Molecular Formula CsHaNO

Molecular Weight 99.13 g/mol

Structure Description

Cyclopropane ring fused to an N-methyl

carboxamide group

Physical State

Low-melting solid or viscous oil (Ambient)

Solubility

Soluble in DCM, EtOAc, MeOH, DMSO;

Sparingly soluble in water

pKa (Predicted)

~15-16 (Amide NH)

H-Bond Donors/Acceptors

1 Donor / 1 Acceptor

Note on Physical Data: Unlike its primary amide counterpart (Cyclopropanecarboxamide, MP

~120°C), the N-methyl derivative lacks one hydrogen bond donor, significantly lowering its

lattice energy. It is frequently handled as a crude oil or low-melting solid in intermediate stages.

[2]

Synthetic Routes & Methodology

The synthesis of N-methylcyclopropanecarboxamide is governed by nucleophilic acyl

substitution.[2] Two primary routes are industry-standard, selected based on scale and

available starting materials.[2]

Route A: Acid Chloride Amidation (High Throughput)
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This is the preferred method for research-scale synthesis due to rapid kinetics and high
conversion rates.[2]

Reaction:

Route B: Ester Aminolysis (Green Chemistry)

Used when avoiding corrosive acid chlorides is necessary, though reaction times are
significantly longer.[2]

Reaction:

Visualization: Synthetic Pathways
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Click to download full resolution via product page
Figure 1: Standard synthetic pathway via acid chloride activation.

Experimental Protocol: Acid Chloride Route

Objective: Synthesis of 10.0 g of N-methylcyclopropanecarboxamide.

Reagents

» Cyclopropanecarbonyl chloride (1.0 eq)[2][4]
¢ Methylamine (2.0 M in THF or 40% ag.[2] solution) (1.5 eq)

 Triethylamine (TEA) (1.2 eq)[2]
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Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Procedure

Preparation: Charge a flame-dried 250 mL round-bottom flask with Cyclopropanecarbonyl
chloride (10.0 g, 95.7 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C under
an inert atmosphere (

).

Base Addition: Add Triethylamine (16.0 mL, 114.8 mmol) dropwise over 10 minutes. The
solution may fume slightly; maintain temperature <5°C.[2]

Amidation: Add Methylamine solution (1.5 eq) dropwise via an addition funnel. A white
precipitate (TEA-HCI) will form immediately.[2]

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by
TLC (50% EtOAc/Hexanes) or LC-MS.[2]

Work-up:

o Quench with 1IN HCI (50 mL) to remove excess amine and solubilize salts.[2]

o

Separate the organic layer.[2]

[¢]

Wash aqueous layer with DCM (2 x 30 mL).[2]

o

Combine organics and wash with saturated

(brine).[2]

[e]

Dry over
, filter, and concentrate in vacuo.

Purification: The crude material is often sufficiently pure (>95%).[2] If necessary, purify via
flash column chromatography (SiO2, 0-5% MeOH in DCM).

Self-Validation Check:
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e 1H NMR (CDCI3): Look for the cyclopropyl high-field multiplets (

0.6—1.0 ppm) and the characteristic N-methyl doublet (
~2.8 ppm, J=4.8 Hz) coupled to the NH proton.

 Yield: Expected yield is 85-95%.[2]

Applications in Drug Discovery

The N-methylcyclopropanecarboxamide motif is a powerful tool in "Fragment-Based Drug
Design" (FBDD).[2]

Bioisosterism & Metabolic Stability
The cyclopropyl group is a bioisostere for isopropyl and tert-butyl groups.[2]
» Metabolic Blockade: The

-like character of the cyclopropane C-C bonds (Walsh orbitals) makes the ring resistant to
Cytochrome P450 oxidation compared to alkyl chains.[2]

o Conformational Lock: The rigidity of the ring fixes the vector of the carbonyl group, often
improving binding affinity by reducing the entropic cost of binding to a protein pocket.

Kinase Inhibitor Design

This fragment appears in the "hinge-binding" or "solvent-front" regions of kinase inhibitors (e.g.,
JAK, BTK, and VEGFR inhibitors). The N-methyl group serves two purposes:

 Solubility: Disrupts crystal lattice packing compared to primary amides.[2]

o Selectivity: The methyl group can clash with steric bulk in off-target proteins, improving
selectivity profiles.[2]

Visualization: Bioisosteric Logic
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Medicinal Chemistry Rationale
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Cyclopropyl Group
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Figure 2: Comparison of Isopropyl vs. Cyclopropyl binding modes.

Safety & Handling (SDS Summary)
e Hazards:

o H302: Harmful if swallowed.[1][2]

o H315/H319: Causes skin and serious eye irritation.[2]

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

o Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Hygroscopic
nature requires tightly sealed containers.[2]
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* Wauitschik, G., et al. (2010).[2] "Oxetanes as Versatile Elements in Drug Discovery and
Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual
reference on small ring bioisosteres).

» Fisher Scientific. (2025).[2] "Safety Data Sheet: Cyclopropanecarboxamide Derivatives." Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanecarbonyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanecarbonyl-chloride
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.fishersci.com
https://www.benchchem.com/product/b1606970?utm_src=pdf-custom-synthesis
https://wap.guidechem.com/msds/7108-40-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanecarbonyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanecarbonyl-chloride
https://www.synblock.com/product/7108-40-9.html
https://www.chemicalbook.com/synthesis/cyclopropanecarboxamide.htm
https://www.semanticscholar.org/paper/The-%22Cyclopropyl-Fragment%22-is-a-Versatile-Player-in-Talele/e8ddb54494215e10a766074a7d539bc6c776d791
https://www.bldpharm.com/products/7108-40-9.html
https://www.pharmaffiliates.com/en/7108-40-9-n-methylcyclopropanecarboxamide-pa270030914.html
https://www.benchchem.com/product/b1606970#n-methylcyclopropanecarboxamide-basic-properties
https://www.benchchem.com/product/b1606970#n-methylcyclopropanecarboxamide-basic-properties
https://www.benchchem.com/product/b1606970#n-methylcyclopropanecarboxamide-basic-properties
https://www.benchchem.com/product/b1606970#n-methylcyclopropanecarboxamide-basic-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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